4-Bromo-3-(1,1-difluoroethyl)benzonitrile
Description
4-Bromo-3-(1,1-difluoroethyl)benzonitrile is a halogenated benzonitrile derivative characterized by a bromine atom at the para position and a 1,1-difluoroethyl group at the meta position of the aromatic ring. Its molecular formula is C₉H₆BrF₂N, with a molecular weight of 258.06 g/mol. The benzonitrile core and fluorine substituents make it a versatile intermediate in pharmaceutical and agrochemical synthesis, where electronic and steric properties are critical for reactivity and biological activity .
Properties
IUPAC Name |
4-bromo-3-(1,1-difluoroethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2N/c1-9(11,12)7-4-6(5-13)2-3-8(7)10/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGPJLZHNATNSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)C#N)Br)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including halogenation and subsequent functional group modifications. One common approach involves the bromination of 3-(1,1-difluoroethyl)benzonitrile using bromine in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of 4-Bromo-3-(1,1-difluoroethyl)benzonitrile typically involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-(1,1-difluoroethyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the bromine or nitrile sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) and amines can be used for substitution reactions.
Major Products Formed:
Oxidation: 4-Bromo-3-(1,1-difluoroethyl)benzoic acid
Reduction: 4-Bromo-3-(1,1-difluoroethyl)benzylamine
Substitution: 4-Cyanobenzene derivatives
Scientific Research Applications
4-Bromo-3-(1,1-difluoroethyl)benzonitrile is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Bromo-3-(1,1-difluoroethyl)benzonitrile exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Structural and Functional Group Variations
4-Bromo-3-(trifluoromethyl)benzonitrile (CAS 1735-53-1)
- Molecular Formula : C₈H₃BrF₃N
- Key Features : Replaces the difluoroethyl group with a trifluoromethyl (-CF₃) group.
- Impact : The -CF₃ group is strongly electron-withdrawing, enhancing electrophilic reactivity and lipophilicity (logP ~2.5) compared to the difluoroethyl analog. This compound is used in epoxy curing agents and herbicide intermediates .
4-(4-Bromo-3-formylphenoxy)benzonitrile (CAS 906673-54-9)
- Molecular Formula: C₁₄H₈BrNO₂
- Key Features: Incorporates a formyl (-CHO) group and phenoxy linkage.
- Impact : The formyl group increases polarity and reactivity, making it suitable for condensation reactions in heterocyclic synthesis. Applications include photoactive materials and dye intermediates .
4-Bromo-3-(bromomethyl)benzonitrile (CAS 190197-86-5)
- Molecular Formula : C₈H₅Br₂N
- Key Features : Contains a bromomethyl (-CH₂Br) substituent.
- This compound is a precursor in polymer and ligand synthesis .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) |
|---|---|---|---|
| 4-Bromo-3-(1,1-difluoroethyl)benzonitrile | 258.06 | 2.1 | ~0.5 (DMSO) |
| 4-Bromo-3-(trifluoromethyl)benzonitrile | 269.01 | 2.5 | ~0.3 (DMSO) |
| 4-Bromo-3-(hydroxymethyl)benzonitrile | 212.03 | 1.3 | ~10 (Water) |
| 4-Bromo-3-methylbenzonitrile | 196.04 | 1.8 | ~1.2 (Ethanol) |
*Calculated using fragment-based methods.
Key Insight : The difluoroethyl group balances moderate lipophilicity and solubility, advantageous for drug delivery systems compared to more hydrophobic trifluoromethyl analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
